N-(furan-2-ylmethyl)-4-iodobenzamide
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Overview
Description
Compounds with the “N-(furan-2-ylmethyl)” prefix often contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “4-iodobenzamide” part typically refers to a benzamide derivative where an iodine atom is attached to the fourth carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “N-(furan-2-ylmethyl)-4-iodobenzamide” are not available, similar compounds are often synthesized through reactions involving furfurylamine . For instance, furan-derived amines can be synthesized from furfural in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds often involves a furan ring attached to a benzamide derivative via a methylene bridge . The exact structure of “N-(furan-2-ylmethyl)-4-iodobenzamide” would need to be confirmed through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(furan-2-ylmethyl)-4-iodobenzamide” would depend on its exact molecular structure. Similar compounds often have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, and a defined number of rotatable bonds .Scientific Research Applications
Bioactive Furanyl Derivatives
The compound N-(furan-2-ylmethyl)-4-iodobenzamide falls under the category of furanyl derivatives, which are crucial in medicinal chemistry. The incorporation of furan and its derivatives, like furan-2-yl, in the molecular structure of drugs can significantly enhance their bioactive properties. A comprehensive review on furanyl and thienyl-substituted nucleobases, nucleosides, and their analogues highlights the importance of these compounds in developing drugs with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).
Environmental Impact and Remediation
The study of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs) provides insights into the environmental impact and remediation strategies for persistent organic pollutants. Research on the mechanisms of formation, chlorination, dechlorination, and destruction of these compounds can shed light on the broader implications of furan derivatives in environmental sciences (Altarawneh et al., 2009).
Self-Healing Polymers
The use of furan derivatives in self-healing polymers showcases the versatile applications of these compounds beyond pharmaceuticals. Research on self-healing polymeric materials employing furan groups, especially in thermally reversible Diels–Alder chemistry, illustrates the innovative use of furan derivatives in material sciences (Liu & Chuo, 2013).
Biomass Conversion and Sustainable Materials
Furan derivatives play a pivotal role in the conversion of plant biomass to valuable chemicals and materials, offering sustainable alternatives to petroleum-based products. Research on 5-Hydroxymethylfurfural (HMF) and its derivatives from plant biomass emphasizes the potential of furan compounds in revolutionizing materials science, energy, and the chemical industry (Chernyshev et al., 2017).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been used as medicines in various disease areas .
Mode of Action
Furan derivatives have been known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been known to influence various biochemical pathways .
Pharmacokinetics
For example, a novel propargylamine compound with pro-cognitive properties, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (FMPA), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal CYPs .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The synthesis of furan derivatives can be influenced by various factors, including reaction conditions .
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIGDSLXXFDCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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